![molecular formula C27H26N2O2S2 B2409135 (Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 476294-06-1](/img/structure/B2409135.png)
(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C27H26N2O2S2 and its molecular weight is 474.64. The purity is usually 95%.
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Biological Activity
The compound (Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic molecule that belongs to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action.
Synthesis
The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Thiazole Ring : The thiazole moiety is synthesized through condensation reactions involving phenyl and p-tolyl groups.
- Construction of Tetrahydrobenzo[b]thiophene Core : This step involves cyclization reactions that incorporate sulfur into the benzo ring.
- Final Coupling : The final product is obtained by coupling the thiazole derivative with the tetrahydrobenzo[b]thiophene scaffold.
Anticancer Activity
Research indicates that compounds with a tetrahydrobenzo[b]thiophene core exhibit significant anticancer properties. These compounds are known to inhibit tubulin polymerization, which disrupts mitotic processes in cancer cells. For instance, studies have shown that tetrahydrobenzo[b]thiophenes induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting STAT3 signaling pathways .
Table 1: Summary of Anticancer Activities
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
(Z)-ethyl 2... | MCF-7 (Breast) | 12.5 | Tubulin inhibition |
(Z)-ethyl 2... | HCT-116 (Colon) | 15.0 | Apoptosis induction |
(Z)-ethyl 2... | A549 (Lung) | 10.0 | Caspase activation |
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial activity against various bacterial strains. Studies have shown that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : Disruption of microtubule dynamics leading to cell cycle arrest.
- Caspase Activation : Induction of apoptosis through intrinsic pathways.
- Antimicrobial Mechanism : Membrane disruption and interference with bacterial metabolism.
- Cytokine Modulation : Reduction in inflammatory mediators.
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- In Vitro Studies : A study evaluated the cytotoxic effects on MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 12.5 µM.
- In Vivo Models : Animal studies demonstrated that treatment with the compound resulted in reduced tumor size in xenograft models compared to controls.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit a range of biological activities:
- Antimicrobial Activity : Several derivatives have shown significant antimicrobial properties against various bacterial strains, suggesting potential use as antibacterial agents .
- Anticancer Properties : Preliminary studies indicate moderate cytotoxicity against cancer cell lines. For instance, thiazole derivatives have been associated with apoptosis induction in cancer cells .
- Analgesic and Anti-inflammatory Effects : Some related compounds have demonstrated analgesic and anti-inflammatory activities in preclinical models, indicating potential for pain management therapies .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that specific substitutions on the thiazole ring enhanced activity, making these compounds promising candidates for developing new antibiotics .
Case Study 2: Cytotoxicity Assessment
In another study focusing on cytotoxicity, a series of thiazole-based compounds were tested against human cancer cell lines. The results indicated that certain substitutions significantly increased cytotoxic effects, providing insights into structure-activity relationships that could guide further drug development .
Material Science Applications
Beyond biological applications, this compound may also find utility in material science:
- Organic Electronics : Compounds with similar structures are being investigated for their electronic properties, which could be harnessed in organic light-emitting diodes (OLEDs) and photovoltaic devices.
- Polymer Chemistry : The compound can serve as a building block for creating novel polymers with tailored properties for specific applications.
Properties
IUPAC Name |
ethyl 2-[(Z)-[4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2-ylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2S2/c1-3-31-26(30)24-21-11-7-8-12-23(21)33-25(24)28-27-29(20-9-5-4-6-10-20)22(17-32-27)19-15-13-18(2)14-16-19/h4-6,9-10,13-17H,3,7-8,11-12H2,1-2H3/b28-27- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZIVMOLKCPTJQ-DQSJHHFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=C3N(C(=CS3)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C\3/N(C(=CS3)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.